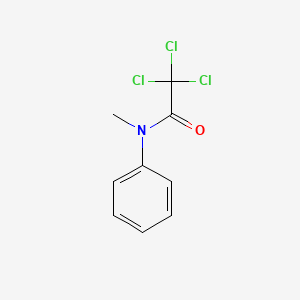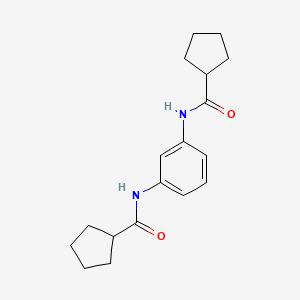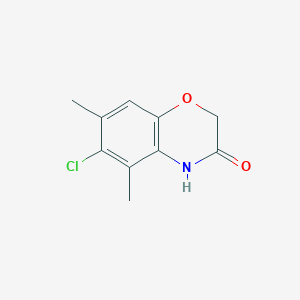![molecular formula C18H21NO2 B5815150 3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B5815150.png)
3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a propan-2-yl group attached to the phenyl ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-ethoxybenzoic acid.
Reduction: Formation of 3-ethoxy-N-[2-(propan-2-yl)phenyl]aniline.
Substitution: Formation of halogenated or nitrated derivatives of the benzamide.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-N-[2-(propan-2-yl)phenyl]benzamide
- 3-ethoxy-N-[2-(methyl)phenyl]benzamide
- 3-ethoxy-N-[2-(propan-2-yl)phenyl]acetamide
Uniqueness
3-ethoxy-N-[2-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the ethoxy and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct pharmacological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-9-7-8-14(12-15)18(20)19-17-11-6-5-10-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUBNBWWJPAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)




![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B5815182.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5815189.png)
